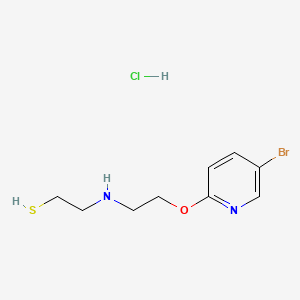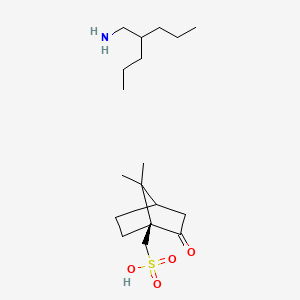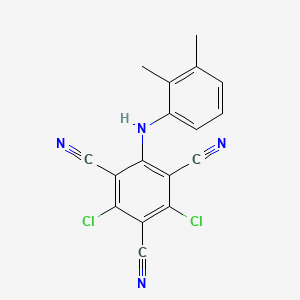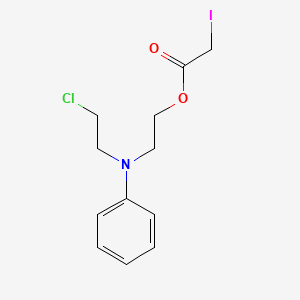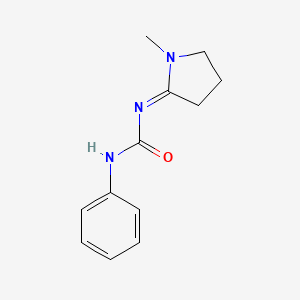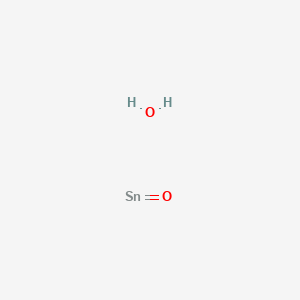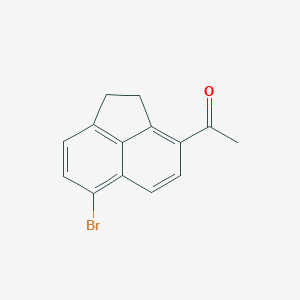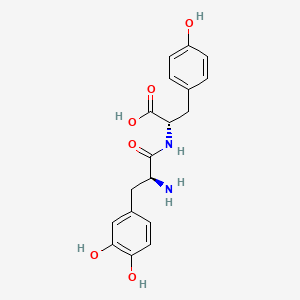![molecular formula C10H22O4S.C6H15NO3<br>C16H37NO7S B14673345 2-[Bis(2-hydroxyethyl)amino]ethanol;decyl hydrogen sulfate CAS No. 39943-70-9](/img/structure/B14673345.png)
2-[Bis(2-hydroxyethyl)amino]ethanol;decyl hydrogen sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[Bis(2-hydroxyethyl)amino]ethanol;decyl hydrogen sulfate is a compound that combines the properties of both 2-[Bis(2-hydroxyethyl)amino]ethanol and decyl hydrogen sulfate. This compound is known for its applications in various industries, including its use as an emulsifier, surfactant, and in polymerization processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-[Bis(2-hydroxyethyl)amino]ethanol is typically synthesized through the reaction of ethylene oxide with ammonia. The reaction conditions involve maintaining a controlled temperature and pressure to ensure the desired product is obtained . Decyl hydrogen sulfate can be prepared by the sulfation of decanol using sulfur trioxide or chlorosulfonic acid under controlled conditions .
Industrial Production Methods
In industrial settings, the production of 2-[Bis(2-hydroxyethyl)amino]ethanol involves large-scale reactors where ethylene oxide and ammonia are reacted under optimized conditions to maximize yield and purity . Decyl hydrogen sulfate is produced through continuous sulfation processes, where decanol is reacted with sulfur trioxide in a falling film reactor .
Analyse Chemischer Reaktionen
Types of Reactions
2-[Bis(2-hydroxyethyl)amino]ethanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride .
Major Products
The major products formed from the reactions of 2-[Bis(2-hydroxyethyl)amino]ethanol include its oxidized and reduced forms, as well as substituted derivatives where the hydroxyl groups are replaced with other functional groups .
Wissenschaftliche Forschungsanwendungen
2-[Bis(2-hydroxyethyl)amino]ethanol;decyl hydrogen sulfate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-[Bis(2-hydroxyethyl)amino]ethanol involves its ability to interact with various molecular targets through hydrogen bonding and electrostatic interactions. This compound can stabilize emulsions and enhance the solubility of hydrophobic compounds in aqueous solutions . Decyl hydrogen sulfate acts as a surfactant by reducing the surface tension of liquids, thereby improving the mixing and dispersion of different phases .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triethanolamine: Similar in structure to 2-[Bis(2-hydroxyethyl)amino]ethanol, but with three hydroxyl groups instead of two.
Ethanolamine: Contains only one hydroxyl group and is less hydrophilic compared to 2-[Bis(2-hydroxyethyl)amino]ethanol.
Decyl sulfate: Similar to decyl hydrogen sulfate but lacks the hydrogen atom, making it a stronger surfactant.
Uniqueness
2-[Bis(2-hydroxyethyl)amino]ethanol;decyl hydrogen sulfate is unique due to its combined properties of both components, offering enhanced emulsifying and surfactant capabilities. This makes it particularly useful in applications requiring both stabilization and solubilization of compounds .
Eigenschaften
CAS-Nummer |
39943-70-9 |
|---|---|
Molekularformel |
C10H22O4S.C6H15NO3 C16H37NO7S |
Molekulargewicht |
387.5 g/mol |
IUPAC-Name |
2-[bis(2-hydroxyethyl)amino]ethanol;decyl hydrogen sulfate |
InChI |
InChI=1S/C10H22O4S.C6H15NO3/c1-2-3-4-5-6-7-8-9-10-14-15(11,12)13;8-4-1-7(2-5-9)3-6-10/h2-10H2,1H3,(H,11,12,13);8-10H,1-6H2 |
InChI-Schlüssel |
ATZAKPNPIMQYKA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCOS(=O)(=O)O.C(CO)N(CCO)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7,8,9,10-Tetrahydro-6H-6,10-propanocyclohepta[b]quinoxaline](/img/structure/B14673262.png)

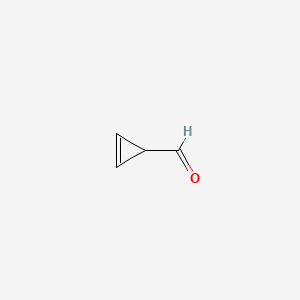
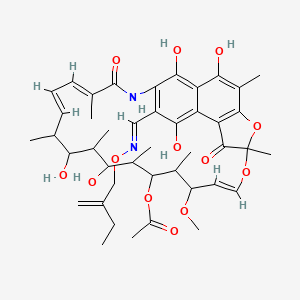
![1-(4-Chlorophenyl)-2-[(2-hydroxyethyl)amino]propan-1-ol](/img/structure/B14673312.png)
